2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol
Description
The compound 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol is a pyrimidine derivative featuring a nitro group at position 5, an amino group at position 4, and a 3,4-dimethylphenyl-substituted amino group at position 4. Pyrimidine derivatives of this class are frequently explored as kinase inhibitors or therapeutic agents due to their ability to modulate enzymatic activity .
Properties
IUPAC Name |
2-[[4-amino-6-(3,4-dimethylanilino)-5-nitropyrimidin-2-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O3/c1-8-3-4-10(7-9(8)2)17-13-11(20(22)23)12(15)18-14(19-13)16-5-6-21/h3-4,7,21H,5-6H2,1-2H3,(H4,15,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRWRIJZVLRTFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the amino and nitro groups through nitration and amination reactions. The final step involves the attachment of the ethanolamine moiety. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation. Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and halogens for substitution reactions.
Scientific Research Applications
2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific cellular pathways.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Variations and Key Features
The target compound shares a core pyrimidine scaffold with the following analogs, differing in substituents at positions 2 and 6:
Impact of Substituents on Properties
Cyclohexyl (585560-63-0): Bulkier and more hydrophobic, likely increasing steric hindrance and altering target binding kinetics . Chlorophenyl (714946-54-0): Electron-withdrawing chlorine may reduce electron density on the pyrimidine ring, affecting reactivity and intermolecular interactions . Methoxy-/Ethoxyphenyl (573697-32-2, 573938-59-7): Methoxy/ethoxy groups improve solubility via hydrogen bonding and moderate hydrophilicity .
2-Position Side Chain: Ethanolamine vs. Ethoxyethanolamine: The ethoxy extension (e.g., 585560-63-0) increases molecular weight and flexibility, which may influence binding pocket accommodation .
Biological Activity
The compound 2-((4-Amino-6-((3,4-dimethylphenyl)amino)-5-nitropyrimidin-2-yl)amino)ethanol, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer applications. This article explores its biological activity, synthesizing findings from diverse research sources.
Chemical Structure and Properties
The molecular formula of the compound is C13H17N5O2, with a molecular weight of approximately 273.31 g/mol. The structure features a pyrimidine ring substituted with various functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, research indicates that similar pyrimidine derivatives exhibit potent inhibition against targets such as EGFR and VEGFR-2, which are crucial in cancer cell proliferation and survival.
-
Mechanism of Action :
- The compound may induce apoptosis in cancer cells by disrupting cell cycle progression and promoting DNA fragmentation. In vitro studies demonstrated that it could significantly reduce the proportion of cells in the G0/G1 phase while increasing those in the pre-G1 phase, indicating apoptosis induction .
- Case Studies :
Antimicrobial Activity
The compound's structural analogs have shown potential as antimicrobial agents against multidrug-resistant strains. For example, related pyrimidine compounds exhibited MIC values of 4–8 μg/mL against Staphylococcus aureus and Mycobacterium species .
In Vitro Studies
A comprehensive analysis of the compound's activity against various cancer-related targets revealed:
- Inhibition of EGFR : The compound demonstrated selective inhibition with significant potency.
- Cell Cycle Arrest : It caused G1/S phase arrest, leading to enhanced apoptosis rates in treated cells.
Pharmacokinetics
Pharmacokinetic studies on similar compounds indicate favorable absorption and distribution profiles, with acceptable oral bioavailability and low toxicity at therapeutic doses .
Data Summary
| Activity Type | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | EGFR | 3–10 | Induction of apoptosis |
| Anticancer | VEGFR-2 | Variable | Cell cycle arrest |
| Antimicrobial | Staphylococcus aureus | 4–8 | Disruption of bacterial cell wall |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
